molecular formula C13H18BClO4 B1356594 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1003298-84-7

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1356594
CAS RN: 1003298-84-7
M. Wt: 284.54 g/mol
InChI Key: XBEJPOZGAPQFPL-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2C6M4TMD) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a boron-containing heterocyclic compound that can be synthesized from chloroform, phenol, and the boron-containing reagent 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. 2C6M4TMD is an interesting compound due to its unique structure, which allows it to act as a Lewis acid catalyst, a nucleophile, and a ligand. It is also a relatively stable compound, making it suitable for use in a variety of research experiments.

Scientific Research Applications

Synthesis of Heterocyclic Inhibitors

This compound is used as a reactant in the synthesis of indolo-fused heterocyclic inhibitors, which are crucial in the study of diseases like hepatitis C. These inhibitors target the polymerase enzyme, which is essential for the replication of the virus .

Pi-Interactions and Electronic Structure Studies

It plays a role in studies concerning pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates. These studies are significant for understanding molecular interactions and designing new materials .

Development of Novel Copolymers

The compound is employed in synthesizing novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers have potential applications in optical and electrochemical devices .

Organic Intermediate for Nucleophilic and Amidation Reactions

It serves as an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions. This has implications in developing pharmaceuticals and other organic compounds .

Synthesis of Fluorescent Probes

Researchers have utilized this compound to prepare fluorescent probes like 2-chloro-6-methoxy-3-phenyl hydrazone quinoline (Cl-MPHQ). These probes are used to study decomposition reactions in the presence of oxidizing agents .

Biomedical Applications

This compound finds profound utility within the biomedical landscape, primarily serving as an agent facilitating the advancement of innovative pharmaceutical formulations .

ROS-responsive Drug Delivery System

A reactive oxygen species (ROS)-responsive drug delivery system has been developed by modifying hyaluronic acid with phenylboronic acid pinacol ester derivatives of this compound. This system encapsulates drugs like curcumin to form drug-loaded nanoparticles .

Hydrolysis Studies

The susceptibility to hydrolysis of phenylboronic pinacol esters is studied, with kinetics dependent on substituents in the aromatic ring and strongly influenced by pH levels. This is crucial for considering these esters for pharmacological applications .

Each application demonstrates the versatility and importance of this compound in scientific research across various disciplines.

Chemical Book - Uses Fisher Scientific - Applications Springer Link - Synthesis Characterization Springer Link - Synthesis of Novel Probe Bocsci - Biomedical Applications Journal of Nanobiotechnology - ROS-responsive Drug Delivery System Springer Link - Hydrolysis Studies

properties

IUPAC Name

2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEJPOZGAPQFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590369
Record name 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

1003298-84-7
Record name 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1003298-84-7
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